2-Chloro-6-(difluoromethoxy)aniline
Overview
Description
“2-Chloro-6-(difluoromethoxy)aniline” is an organic compound that belongs to the class of aromatic compounds called anilines. It has a CAS Number of 865149-76-4 and a molecular weight of 193.58 g/mol .
Molecular Structure Analysis
The InChI code for “2-Chloro-6-(difluoromethoxy)aniline” is1S/C7H6ClF2NO/c8-5-3-4(12-7(9)10)1-2-6(5)11/h1-3,7H,11H2
. This indicates that the molecule consists of a benzene ring with a chlorine atom, a difluoromethoxy group, and an amine group attached. Physical And Chemical Properties Analysis
“2-Chloro-6-(difluoromethoxy)aniline” is a liquid at room temperature . It has a molecular weight of 193.58 g/mol .Scientific Research Applications
Synthesis and Material Applications
2-Chloro-6-(difluoromethoxy)aniline and its derivatives play a crucial role in organic synthesis, particularly in the pharmaceutical and agrochemical industries. An efficient scale-up synthesis process for a potent and selective pyrazinone-containing corticotropin-releasing factor-1 receptor antagonist, BMS-665053, demonstrates the utility of direct bis-ortho-chlorination of 4-(difluoromethoxy)aniline, showcasing its importance in the preparation of preclinical toxicology studies (Li et al., 2012). Additionally, the compound has been instrumental in the synthesis of novel pesticides, such as Bistrifluron, highlighting its role in developing high-efficiency, low-toxicity agrochemical intermediates (Liu An-chan, 2015).
Vibrational Spectroscopy and Quantum Chemical Studies
Vibrational spectroscopy and quantum chemical studies provide insight into the molecular characteristics of chloro- and difluoromethoxy-substituted anilines. For instance, vibrational (FT-IR and FT-Raman) spectra, along with quantum chemical studies on molecules similar to 2-chloro-6-(difluoromethoxy)aniline, help understand the influence of chlorine and difluoromethoxy groups on molecular structures and reactivities. Such studies are foundational for advancing knowledge in chemical synthesis and material science, aiding in the design of molecules with desired physical and chemical properties (Karthick et al., 2013).
Environmental Applications
Research into the environmental applications of chlorinated anilines, including those structurally related to 2-chloro-6-(difluoromethoxy)aniline, has shown promising results in pollution control. For example, studies on the TiO2-induced photocatalysis of chlorinated anilines under UV light have demonstrated the potential for these compounds to be degraded effectively in wastewater treatment processes, contributing to the removal of hazardous substances from the environment (Chu et al., 2007).
Safety And Hazards
The compound is classified as harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fumes/gas/mist/vapors/spray, washing hands thoroughly after handling, and using only outdoors or in a well-ventilated area .
properties
IUPAC Name |
2-chloro-6-(difluoromethoxy)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClF2NO/c8-4-2-1-3-5(6(4)11)12-7(9)10/h1-3,7H,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTIWWUWDZARWTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N)OC(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClF2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(difluoromethoxy)aniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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